molecular formula C10H6F4O B1400782 5-Fluoro-4-trifluoromethyl-indan-1-one CAS No. 1202577-94-3

5-Fluoro-4-trifluoromethyl-indan-1-one

Cat. No.: B1400782
CAS No.: 1202577-94-3
M. Wt: 218.15 g/mol
InChI Key: WXOZFYKRSAKMLY-UHFFFAOYSA-N
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Description

5-Fluoro-4-trifluoromethyl-indan-1-one is a fluorinated indanone derivative characterized by a fluorine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 4-position of the indanone scaffold. This compound belongs to a class of aromatic fluorides known for their unique electronic and steric properties, which are critical in pharmaceutical and agrochemical applications.

Properties

CAS No.

1202577-94-3

Molecular Formula

C10H6F4O

Molecular Weight

218.15 g/mol

IUPAC Name

5-fluoro-4-(trifluoromethyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H6F4O/c11-7-3-1-5-6(2-4-8(5)15)9(7)10(12,13)14/h1,3H,2,4H2

InChI Key

WXOZFYKRSAKMLY-UHFFFAOYSA-N

SMILES

C1CC(=O)C2=C1C(=C(C=C2)F)C(F)(F)F

Canonical SMILES

C1CC(=O)C2=C1C(=C(C=C2)F)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group in this compound significantly increases steric bulk and electron-withdrawing effects compared to mono-fluorinated analogs like 4-Fluoro-1-indanone.
  • Substitution patterns influence electronic distribution: Adjacent fluorine and -CF₃ groups may create a synergistic electron-deficient aromatic system, enhancing reactivity in electrophilic substitutions.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL) LogP (Predicted)
This compound ~220* Not reported Low (organic solvents) ~2.8†
4-Fluoro-1-indanone 150.14 45–48 Moderate (DMSO) ~1.5
5-(3-Fluoro-4-hydroxyphenyl)-indan-1-one ~242* Not reported High (polar solvents) ~1.2†

*Calculated based on molecular formula.
†Predicted using fragment-based methods.

Key Findings :

  • The trifluoromethyl group in this compound increases molecular weight by ~70 g/mol compared to 4-Fluoro-1-indanone.
  • Higher LogP values for the trifluoromethyl derivative suggest enhanced lipophilicity, which correlates with improved membrane permeability in drug design.

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis typically begins with the use of industrial-grade m-trifluoromethyl benzaldehyde as the raw material. This compound is readily available and serves as a precursor for subsequent transformations. The initial step involves Knoevenagel condensation with malonic acid derivatives to form m-trifluoromethyl cinnamic acid derivatives . This reaction is catalyzed by organic bases such as pyridine or piperidine at reflux temperatures (~100°C), providing a high-yielding route to the cinnamic acid intermediate.

Hydrogenation to Form Phenylpropionic Acid Derivatives

The cinnamic acid derivatives undergo catalytic hydrogenation to produce m-trifluoromethyl phenylpropionic acid . Catalysts such as palladium on carbon or palladium hydroxide on carbon are employed under mild conditions (room temperature, 40 psi pressure in solvents like methanol, ethanol, ethyl acetate, or tetrahydrofuran). This step is crucial for preparing the precursor for cyclization.

Intramolecular Friedel-Crafts Acylation

The key step involves intramolecular Friedel-Crafts acylation of the phenylpropionic acid to form the indanone core. This process is facilitated by trifluoromethanesulfonic acid (triflic acid) , which acts as a ring-closing agent. The reaction conditions are carefully controlled within a temperature window of -20°C to 90°C to optimize yield and selectivity.

Final Cyclization and Purification

The cyclization results in the formation of 5-Fluoro-4-trifluoromethyl-indan-1-one . Post-reaction work-up involves quenching with water, extraction with dichloromethane, washing, and purification via silica gel chromatography. The yields vary depending on reaction conditions but generally range from 12% to 31%, with optimized conditions favoring higher yields.

Detailed Reaction Pathway and Data Table

Step Starting Material Reagents & Conditions Product Key Notes Yield (%)
1 m-Trifluoromethyl benzaldehyde Malonic acid, pyridine/piperidine, reflux at 100°C m-Trifluoromethyl cinnamic acid Knoevenagel condensation High (not specified)
2 m-Trifluoromethyl cinnamic acid Pd/C or Pd(OH)₂, methanol/ethanol, room temp, 40 psi m-Trifluoromethyl phenylpropionic acid Catalytic hydrogenation High (not specified)
3 Phenylpropionic acid derivative Triflic acid, -20°C to 90°C This compound Intramolecular Friedel-Crafts acylation 12-31% (optimized)

Research Findings and Optimization Strategies

  • Catalyst Choice: Palladium catalysts are preferred for hydrogenation due to their efficiency and selectivity.
  • Reaction Conditions: Lower temperatures (-20°C) during ring closure prevent side reactions, while elevated temperatures (~90°C) can improve yield.
  • Solvent Selection: Polar aprotic solvents such as tetrahydrofuran or ethyl acetate facilitate better cyclization.
  • Yield Enhancement: Recent studies suggest that optimizing reaction temperature and acid equivalents can significantly improve yields, with some reports reaching over 30%.

Advantages of the Methodology

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-Fluoro-4-trifluoromethyl-indan-1-one, and how do reaction conditions influence yield?

  • Methodology : The trifluoromethylation of indanone derivatives typically employs reagents like trifluoromethyltrimethylsilane (TMS-CF₃) with a fluoride source (e.g., CsF) in anhydrous tetrahydrofuran (THF) at 0–25°C. For fluorinated analogs, electrophilic fluorination or halogen-exchange reactions are used pre- or post-trifluoromethylation. Optimization involves controlling stoichiometry, solvent polarity, and temperature to minimize side reactions (e.g., over-fluorination). Scalability can be enhanced using continuous flow reactors .
  • Data : Comparative yields under varying conditions (e.g., 60–85% in batch vs. 75–90% in flow reactors) highlight process efficiency improvements.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹⁹F NMR identifies trifluoromethyl (-CF₃, δ ≈ -60 ppm) and fluoro (-F, δ ≈ -110 ppm) groups. ¹H/¹³C NMR confirms indanone backbone signals.
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₆F₄O⁺).
  • HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients.
    • Reference : Structural data for analogous compounds (e.g., 4-(trifluoromethyl)-1-indanone) in PubChem supports method adaptation .

Q. How does the trifluoromethyl group impact lipophilicity and solubility?

  • Methodology : Calculate logP values using software (e.g., ChemAxon) or experimental shake-flask methods. The -CF₃ group increases logP by ~1.5 units compared to non-fluorinated analogs, reducing aqueous solubility. Co-solvents (e.g., DMSO) or formulation additives (cyclodextrins) mitigate solubility challenges in biological assays .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during fluorination/trifluoromethylation of the indanone scaffold?

  • Methodology :

  • Directing Groups : Install temporary substituents (e.g., -NO₂) to guide -CF₃ placement, followed by reduction.
  • Metal Catalysis : Pd-mediated C-H activation for site-selective trifluoromethylation.
  • Computational Modeling : DFT calculations predict electron-deficient sites favoring electrophilic substitution .
    • Data : For 4-trifluoromethyl-indanone, regioselectivity >90% is achievable with Pd(OAc)₂/ligand systems .

Q. How can contradictions in reported bioactivity data (e.g., enzyme inhibition vs. receptor binding) be resolved?

  • Methodology :

  • Assay Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for enzyme kinetics).
  • Structural Analysis : Co-crystallization with target proteins (e.g., kinases) identifies binding modes.
  • Meta-Analysis : Compare datasets across studies with standardized protocols (e.g., IC₅₀ normalization) .
    • Case Study : Discrepancies in CYP450 inhibition profiles may arise from metabolite interference, requiring LC-MS/MS metabolite screening .

Q. What computational tools predict metabolic stability of this compound?

  • Methodology :

  • In Silico Metabolism : Software like Schrödinger’s ADMET Predictor identifies vulnerable sites (e.g., benzylic positions).
  • Docking Studies : Glide or AutoDock models interactions with cytochrome P450 isoforms (e.g., CYP3A4).
    • Outcome : The -CF₃ group reduces oxidative metabolism, enhancing half-life in hepatic microsome assays (t₁/₂ > 60 mins) .

Methodological Recommendations

  • Synthetic Optimization : Prioritize flow chemistry for scalability and reproducibility .
  • Bioactivity Studies : Use CRISPR-edited cell lines to isolate target-specific effects from off-target interactions.
  • Toxicity Profiling : Employ zebrafish embryo models for rapid in vivo toxicity screening .

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